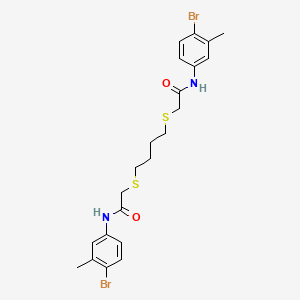

![molecular formula C6H7NO2S B2878717 吡咯并[2,1-b]噻唑-3,5(2H,6H)-二酮,二氢- CAS No. 106039-91-2](/img/structure/B2878717.png)

吡咯并[2,1-b]噻唑-3,5(2H,6H)-二酮,二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

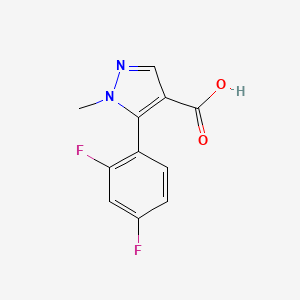

“Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is a heterocyclic compound . It’s a part of a larger class of compounds known as pyrrolo[2,1-b]thiazoles . These compounds are of interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,1-b]thiazoles has been achieved through various methods . One approach involves the annulation of the pyrrole ring to the thiazole or thiazine ring . Another method is based on a two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile .Molecular Structure Analysis

The molecular structure of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is complex and includes a pyrrolo[2,1-b]thiazole core . This core is a key structural fragment of different alkaloids .Chemical Reactions Analysis

Pyrrolo[2,1-b]thiazoles undergo various chemical reactions . For instance, they can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position can be directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .科学研究应用

环加成反应

吡咯并[2,1-b]噻唑衍生物在环加成反应中充当多用途的中间体。例如,它们在与缺电子烯烃的环加成反应中充当硫羰基负离子,在与缺电子炔烃的环加成反应中充当偶氮甲叉负离子。这种双重反应性部分由前沿分子轨道 (MO) 理论解释,突出了它们在构建复杂分子结构中的用途 (Sutcliffe 等,2000)。

杂环合成

吡咯并[2,1-b]噻唑衍生物已用于合成新型杂环化合物,例如 2-苯基-5,6-二氢吡喃并[2,3-c]吡咯-4,7-二酮衍生物。这些化合物因其潜在的生物活性及其生产的新合成方法的开发而受到关注 (Vydzhak & Panchishin, 2008)。

材料科学和太阳能电池

在材料科学中,吡咯并[2,1-b]噻唑基化合物已被用于提高太阳能电池的开路电压。一项研究利用源自吡咯并[2,1-b]噻唑的新受体单元来合成共轭聚合物,展示了改进的光伏性能和材料稳定性 (Song 等,2012)。

认知功能改善

此外,吡咯并[2,1-b]噻唑的衍生物已被合成并评估了其逆转小鼠电休克诱导的健忘症的潜力。这项研究探索了构效关系,揭示了认知功能改善所需的最佳结构特征 (Butler 等,1987)。

未来方向

The future directions in the research of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” could involve exploring its potential biological activities, developing new synthetic methods, and studying its mechanism of action . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

作用机制

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Similar compounds have been found to impact a variety of pathways, leading to a range of downstream effects .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

属性

IUPAC Name |

7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMILQBKLTPNWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1SCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)